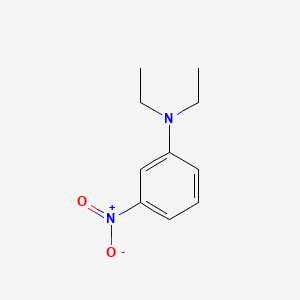

N,N-Diethyl-3-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-11(4-2)9-6-5-7-10(8-9)12(13)14/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNHMSRICSDACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062260 | |

| Record name | Benzenamine, N,N-diethyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-16-2 | |

| Record name | N,N-Diethyl-3-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,N-diethyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N-diethyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N-diethyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-3-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N-Diethyl-3-nitroaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-3-nitroaniline is a substituted aromatic amine that holds significance as a chemical intermediate in various synthetic endeavors. Its molecular structure, featuring a nitro group at the meta position relative to a diethylamino group, imparts a unique reactivity profile that makes it a valuable building block in organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, safety considerations, and its role in the synthesis of more complex molecules. While its direct application in drug development is not extensively documented in publicly available literature, its structural motifs are present in various bioactive compounds, suggesting its potential as a precursor in medicinal chemistry research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a research and development setting. These properties dictate the conditions required for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 2216-16-2 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Boiling Point | 135 °C @ 0.7 Torr | [2] |

| Density | 1.127 g/cm³ | [2] |

| Melting Point | 77.5 °C (estimate) | [2] |

| Flash Point | 135.7 °C | [2] |

| Refractive Index | 1.568 | [2] |

| InChI Key | QSNHMSRICSDACJ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. The choice of a particular method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary conceptual pathways for its synthesis are the nitration of N,N-diethylaniline and the N-alkylation of 3-nitroaniline.

Conceptual Synthesis Pathways

Caption: Palladium-catalyzed synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-bromo-3-nitrobenzene (1 equivalent) in 1,4-dioxane (to achieve a concentration of 0.45 M), add diethylamine (1.4 equivalents), palladium(II) acetate (0.12 equivalents), cesium carbonate (2 equivalents), and XantPhos (0.12 equivalents). [2]2. Reaction Execution: The reaction mixture is heated to 80 °C under a nitrogen atmosphere for 8 hours. [2]3. Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate. The organic solution is then washed twice with water and once with brine. [2]4. Purification: The organic fraction is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the desired this compound. [2]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemicals. The available safety data for this compound indicates that it is harmful if swallowed. [2] GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed. [2] Precautionary Statements:

-

P264: Wash hands thoroughly after handling. [2]* P270: Do not eat, drink or smoke when using this product. [2]* P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [2]* P330: Rinse mouth. [2]* P501: Dispose of contents/container to an approved waste disposal plant. [2] It is crucial to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Applications in Synthesis

While direct and widespread applications of this compound in the synthesis of commercial drugs are not prominently featured in the readily accessible scientific literature, its utility as a chemical intermediate is evident. Aromatic nitro compounds and dialkylanilines are common precursors in the synthesis of dyes, agrochemicals, and pharmaceuticals. [3]The nitro group can be readily reduced to an amino group, which can then be further functionalized, for example, through diazotization or acylation. The diethylamino group, on the other hand, influences the electronic properties of the aromatic ring and can participate in various chemical transformations.

The synthesis of bioactive molecules often involves the use of aniline derivatives. [4]Although specific examples for this compound are scarce, its structural similarity to other intermediates used in medicinal chemistry suggests its potential as a building block for novel therapeutic agents. For instance, various nitroaniline derivatives are precursors in the synthesis of a range of pharmaceuticals. [3]

Potential Synthetic Utility Workflow

The following diagram illustrates the potential synthetic transformations of this compound, highlighting its versatility as an intermediate.

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its utility is primarily as a building block for more complex molecules, leveraging the reactivity of both the nitro and diethylamino functionalities. While its direct role in the synthesis of existing drugs is not extensively documented, its structural features are pertinent to the field of medicinal chemistry. Researchers and drug development professionals can consider this compound as a versatile scaffold for the synthesis of novel compounds with potential biological activity. As with any chemical substance, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its responsible and effective use in the laboratory.

References

- Process for preparing nitroaniline derivatives.

-

m-NITRODIMETHYLANILINE. Organic Syntheses. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PMC. [Link]

-

Bioactive molecules that can be obtained from anilines presented in this work. ResearchGate. [Link]

-

This compound CAS 2216-16-2. Watson International. [Link]

-

This compound. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of N,N-Diethyl-3-nitroaniline

This guide provides a comprehensive overview of the known physical properties of N,N-Diethyl-3-nitroaniline and outlines detailed experimental protocols for the determination of key characteristics. Designed for researchers, scientists, and professionals in drug development, this document emphasizes scientific integrity, experimental causality, and authoritative grounding.

Introduction and Compound Profile

This compound is an aromatic organic compound with the chemical formula C₁₀H₁₄N₂O₂. Its structure features a diethylamino group and a nitro group attached to a benzene ring at positions 1 and 3, respectively. This substitution pattern influences its chemical reactivity and physical properties, making it a compound of interest in various chemical syntheses.

It is crucial to distinguish this compound from its more commonly referenced analog, N,N-Dimethyl-3-nitroaniline. While structurally similar, the difference in the alkyl groups on the amine (diethyl vs. dimethyl) can lead to notable variations in physical properties such as melting and boiling points. This guide will focus exclusively on the diethyl derivative.

Physicochemical Properties

A summary of the currently available and experimentally determined physical properties of this compound is presented below. A significant data gap exists in the publicly available literature for several key physical constants.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | NIST[1] |

| Molecular Weight | 194.23 g/mol | NIST[1] |

| CAS Number | 2216-16-2 | NIST[1] |

| Appearance | Orange to Orange-Red Crystalline Solid | Thermo Fisher Scientific[2] |

| Melting Point | 57-61 °C | ChemicalBook, Thermo Fisher Scientific[2][3] |

| Boiling Point | 280-283 °C | ChemicalBook, Stenutz[3][4] |

| Density | 1.313 g/cm³ | ChemicalBook[3] |

| Solubility | Soluble in Dichloromethane | ChemicalBook[3] |

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds.

-

Mass Spectrometry (MS): The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as the ethyl groups of the diethylamino moiety. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,3-disubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the ethyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected vibrations include N-O stretching from the nitro group and C-N stretching from the diethylamino group, as well as C-H and C=C stretching from the aromatic ring.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum will show absorption maxima corresponding to the electronic transitions within the molecule, which are influenced by the chromophoric nitro group and the auxochromic diethylamino group.

Experimental Protocols for Physical Property Determination

To address the existing data gaps, the following section provides detailed, step-by-step methodologies for the experimental determination of the primary physical properties of this compound.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. This protocol utilizes a digital melting point apparatus for accurate and reproducible measurements.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement:

-

A rapid heating ramp rate is initially used to approach the expected melting point.

-

The ramp rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

-

-

Validation: The procedure is repeated two more times, and the average of the three determinations is reported as the melting point.

Caption: Workflow for Melting Point Determination

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample quantities, the Siwoloboff method is a reliable micro-method.

Methodology:

-

Apparatus Setup:

-

A small amount of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The fusion tube is attached to a thermometer.

-

-

Heating: The assembly is heated in a heating bath (e.g., silicone oil).

-

Observation:

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool.

-

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Validation: The determination is repeated to ensure accuracy.

Caption: Workflow for Boiling Point Determination

Density Determination

Principle: Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise volume, is used for accurate density measurements of liquids (if the compound is melted) or solids.

Methodology for a Solid:

-

Mass of Empty Pycnometer: The mass of the clean, dry pycnometer is accurately determined.

-

Mass with Sample: A known mass of this compound is added to the pycnometer.

-

Mass with Sample and Liquid: A non-reacting liquid of known density in which the solid is insoluble is added to the pycnometer, and the total mass is measured.

-

Mass with Liquid Only: The pycnometer is emptied, cleaned, and filled with the same liquid, and its mass is determined.

-

Calculation: The density of the solid is calculated using the principle of displacement.

Solubility Assessment

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. This can be assessed both qualitatively and quantitatively.

Qualitative Methodology:

-

A small, measured amount of this compound is added to a test tube containing a known volume of a solvent (e.g., water, ethanol, acetone, hexane).

-

The mixture is agitated and observed for dissolution.

-

Solubility is categorized as soluble, sparingly soluble, or insoluble.

Quantitative Methodology (Gravimetric):

-

A saturated solution of this compound is prepared in a specific solvent at a constant temperature.

-

A known volume of the saturated solution is carefully transferred to a pre-weighed evaporating dish.

-

The solvent is evaporated, and the mass of the remaining solute is determined.

-

The solubility is expressed as grams of solute per 100 mL of solvent.

Scientific Integrity and Trustworthiness

The protocols described above are designed as self-validating systems. The repetition of measurements and the use of calibrated equipment are essential for ensuring the accuracy and reliability of the determined physical properties. It is imperative to use a pure sample of this compound for these determinations, as impurities can significantly affect the results. Purification methods such as recrystallization may be necessary.[5]

Conclusion

While a complete profile of the physical properties of this compound is not yet fully established in the scientific literature, this guide provides the available data and, more importantly, the experimental framework for its comprehensive characterization. By following the detailed protocols outlined herein, researchers can confidently and accurately determine the fundamental physical constants of this compound, thereby contributing to the broader scientific knowledge base and enabling its effective application in further research and development.

References

-

N,N-dimethyl-3-nitroaniline . Stenutz. [Link]

-

CAS No : 619-26-1 | Product Name : N-Methyl-3-nitroaniline . Pharmaffiliates. [Link]

-

N-Methyl-3-nitroaniline | C7H8N2O2 | CID 219622 . PubChem. [Link]

-

N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269 . PubChem. [Link]

-

N,N-dimethyl-3-nitroaniline - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

-

This compound . NIST WebBook. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. N,N-Dimethyl-3-nitroaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. N,N-DIMETHYL-3-NITROANILINE CAS#: 619-31-8 [m.chemicalbook.com]

- 4. N,N-dimethyl-3-nitroaniline [stenutz.eu]

- 5. N,N-DIMETHYL-3-NITROANILINE | 619-31-8 [chemicalbook.com]

An In-depth Technical Guide to N,N-Diethyl-3-nitroaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-3-nitroaniline is a substituted aromatic amine that serves as a versatile intermediate in organic synthesis. Its unique electronic structure, characterized by the electron-donating diethylamino group and the electron-withdrawing nitro group, imparts specific reactivity and properties that are leveraged in the synthesis of more complex molecules, including dyes and potentially pharmaceutical compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, reactivity, and known applications, with a focus on providing practical insights for laboratory and developmental use.

Core Molecular and Physical Properties

This compound, also known as N,N-Diethyl-m-nitroaniline, is an organic compound with the chemical formula C10H14N2O2.[1] Its molecular weight is 194.23 g/mol .[1]

| Property | Value | Source |

| Molecular Formula | C10H14N2O2 | NIST WebBook[1] |

| Molecular Weight | 194.23 g/mol | NIST WebBook[1] |

| CAS Number | 2216-16-2 | NIST WebBook[1] |

| Appearance | Not specified, but related compounds are often crystalline solids | N/A |

| Boiling Point | 135 °C at 0.7 Torr | Echemi[2] |

| Density | 1.127 g/cm³ | Echemi[2] |

| Refractive Index | 1.568 | Echemi[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the palladium-catalyzed amination of a halo-nitroaromatic compound.

Palladium-Catalyzed Amination of 1-Bromo-3-nitrobenzene

This method involves the reaction of 1-bromo-3-nitrobenzene with diethylamine in the presence of a palladium catalyst and a base. The general reaction is as follows:

Caption: Palladium-catalyzed synthesis of this compound.

Experimental Protocol:

A general procedure for this synthesis is as follows:

-

To a solution of 1-bromo-3-nitrobenzene (1 equivalent) in 1,4-dioxane (0.45 M), add diethylamine (1.4 equivalents), palladium (II) acetate (0.12 equivalents), cesium carbonate (2 equivalents), and XantPhos (0.12 equivalents).[2]

-

Heat the reaction mixture at 80°C under a nitrogen atmosphere for 8 hours.[2]

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water twice, followed by a brine wash.[2]

-

Dry the organic fraction over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the desired product.[2]

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The combination of palladium (II) acetate and a bulky phosphine ligand like XantPhos is crucial for the efficiency of the carbon-nitrogen bond formation in this Buchwald-Hartwig amination reaction. The ligand facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

-

Base: Cesium carbonate is a strong inorganic base that is effective in deprotonating the amine and facilitating the catalytic cycle. Its solubility in the reaction solvent can also play a role in its effectiveness.

-

Solvent and Temperature: 1,4-Dioxane is a common solvent for this type of reaction as it is relatively high-boiling and can dissolve both the organic and inorganic reagents. Heating the reaction is necessary to overcome the activation energy of the catalytic steps.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons. The aromatic protons will appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons (-CH2-) of the ethyl groups will appear as a quartet, and the methyl protons (-CH3) will appear as a triplet, both in the aliphatic region (typically δ 1.0-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the ethyl group carbons. The carbon attached to the nitro group will be shifted downfield, as will the carbon attached to the diethylamino group. The signals for the methylene and methyl carbons of the ethyl groups will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands:

-

N-O Stretching: Strong asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-N Stretching: The stretching vibration of the aromatic carbon to the nitrogen of the diethylamino group will likely appear in the region of 1310-1360 cm⁻¹.

-

Aromatic C-H Stretching: These vibrations will be observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl groups will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: These will appear as a series of bands in the 1450-1600 cm⁻¹ region.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of the electron-donating diethylamino group and the electron-withdrawing nitro group.

-

Electrophilic Aromatic Substitution: The diethylamino group is a strong activating group and an ortho-, para-director. However, the nitro group is a strong deactivating group and a meta-director. The positions ortho and para to the diethylamino group (positions 2, 4, and 6) are activated, while the positions ortho and para to the nitro group are deactivated. Therefore, electrophilic substitution is likely to occur at the positions activated by the diethylamino group, although the overall reactivity of the ring is reduced by the nitro group.

-

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation is a key step in the synthesis of various diamino compounds, which are valuable building blocks.

Sources

Navigating the Solubility Landscape of N,N-Diethyl-3-nitroaniline: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of active pharmaceutical ingredients and key chemical intermediates is a cornerstone of process development, formulation design, and synthetic route optimization. This technical guide provides a comprehensive framework for understanding and determining the solubility of N,N-Diethyl-3-nitroaniline in organic solvents. Acknowledging a notable scarcity of public-domain quantitative solubility data for this specific compound, this document pioneers a predictive and methodological approach. By leveraging detailed physicochemical data from its close structural analog, N,N-Dimethyl-3-nitroaniline, we offer field-proven insights into predicting its solubility behavior. More critically, this guide provides a robust, step-by-step experimental protocol for the precise determination of its solubility, empowering researchers to generate the critical data necessary for their work. We will delve into the theoretical underpinnings of solubility, explore predictive models, and provide a self-validating experimental workflow, ensuring scientific integrity and practical applicability.

Introduction: The Critical Role of Solubility

This compound is an aromatic compound with applications as an intermediate in the synthesis of dyes and potentially in the development of novel pharmaceutical agents. The efficiency of its synthesis, purification (e.g., crystallization), and formulation is intrinsically linked to its solubility in various organic media. An understanding of its solubility profile allows for:

-

Optimal Solvent Selection: Choosing solvents that ensure complete dissolution for reactions or controlled precipitation for purification.

-

Process Optimization: Fine-tuning parameters such as temperature and solvent ratios to maximize yield and purity.

-

Formulation Development: For pharmaceutical applications, solubility is a key determinant of bioavailability and the feasibility of different dosage forms.

This guide will provide the foundational knowledge and practical tools to navigate these challenges.

Physicochemical Properties: A Tale of Two Analogs

Table 1: Physicochemical Properties of N,N-Dimethyl-3-nitroaniline (CAS: 619-31-8)

| Property | Value | Source(s) |

| Molecular Formula | C8H10N2O2 | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Appearance | Deep red to orange crystalline solid | [1] |

| Melting Point | 57-61 °C | [1][3] |

| Boiling Point | ~282.5 °C at 760 mmHg | [1] |

| Density | ~1.193 g/cm³ | [1] |

| Qualitative Solubility | Soluble in alcohols and organic solvents; soluble in Dichloromethane; slightly soluble in water. | [1][3] |

Expert Insights: The ethyl groups in this compound, being larger and more electron-donating than the methyl groups, will increase its lipophilicity. This suggests that its solubility in non-polar solvents might be slightly enhanced compared to the dimethyl analog, while its solubility in very polar, protic solvents might be slightly diminished. The fundamental principles of "like dissolves like" will still govern its behavior.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" provides a strong predictive foundation.[4]

-

Polarity: this compound possesses a polar nitro group (-NO2) and a tertiary amine group, but also a non-polar benzene ring and ethyl groups. This amphiphilic nature suggests it will be most soluble in solvents of intermediate polarity.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors but the nitro group and the nitrogen atom can act as hydrogen bond acceptors. Therefore, it may show favorable interactions with protic solvents (e.g., alcohols) that can donate hydrogen bonds.

-

Temperature: The dissolution of most solid organic compounds is an endothermic process, meaning that solubility generally increases with temperature.[1] This is a critical parameter to control and leverage during experimental work.

Based on these principles, we can predict a general solubility trend for this compound:

-

High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and polar protic solvents (e.g., ethanol, methanol).

-

Moderate Solubility: Expected in aromatic hydrocarbons (e.g., toluene).

-

Low Solubility: Expected in non-polar aliphatic hydrocarbons (e.g., hexane) and water.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for obtaining accurate solubility data is through experimental measurement. The isothermal equilibrium shake-flask method is a robust and widely accepted technique.

Principle of the Method

A supersaturated slurry of the solute (this compound) in the solvent of interest is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At this point, the rate of dissolution equals the rate of precipitation. The concentration of the solute in the clear, saturated supernatant is then measured, which represents the solubility at that specific temperature.

Experimental Workflow

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation:

-

Rationale: Adding an excess of the solid ensures that a saturated solution is formed. Using sealed vials prevents solvent evaporation, which would alter the concentration.

-

Protocol: To a series of 4 mL glass vials, add approximately 100 mg of this compound. Add 2 mL of the chosen organic solvent to each vial. Prepare triplicate vials for each solvent/temperature combination to ensure reproducibility.

-

-

Equilibration:

-

Rationale: Constant temperature is critical as solubility is temperature-dependent. Continuous agitation ensures that the system reaches equilibrium faster. A 24-48 hour period is typically sufficient for most organic systems.

-

Protocol: Place the sealed vials in an orbital shaker with a temperature-controlled chamber set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate at a moderate speed (e.g., 200 rpm) for 24 to 48 hours. After agitation, let the vials stand in the temperature-controlled chamber for at least 2 hours to allow undissolved solids to settle.

-

-

Sampling and Analysis:

-

Rationale: Taking an aliquot of the clear supernatant ensures that you are only measuring the dissolved solid. Immediate filtration removes any remaining solid microparticles. Analyzing the concentration via a validated method like HPLC-UV provides high accuracy and precision.

-

Protocol:

-

Carefully open a vial and draw an aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe.

-

Quickly attach a 0.22 µm syringe filter (PTFE is a good choice for broad solvent compatibility) and dispense the filtered solution into a pre-weighed, clean vial.

-

Weigh the vial with the sample to determine the exact mass of the solution.

-

Prepare a dilution of this sample in a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a calibration curve prepared with known concentrations of this compound.

-

-

-

Calculation:

-

Rationale: The final solubility is expressed as mass or moles of solute per volume or mass of solvent.

-

Protocol: The solubility (S) in mg/mL can be calculated using the formula: S (mg/mL) = (C_measured × Dilution_Factor) / ρ_solvent where C_measured is the concentration from the analytical instrument in mg/mL, and ρ_solvent is the density of the solvent at the experimental temperature.

-

Predictive Models for Solubility

For early-stage development or when experimental determination is not feasible, thermodynamic models can provide useful estimations of solubility.

Hansen Solubility Parameters (HSP)

HSP theory is based on the idea that "like dissolves like" can be quantified. The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] A solvent is likely to dissolve a solute if their HSP values are similar.

Caption: Hansen Solubility Parameter (HSP) concept for solvent selection.

While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. Researchers can then select solvents with the closest HSP values for experimental screening.

UNIFAC and COSMO-RS Models

More sophisticated models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (Conductor-like Screening Model for Real Solvents) can also be used for ab initio solubility prediction. These models use group contribution methods or quantum chemical calculations to predict the activity coefficients of the solute in the solvent, which can then be used to calculate solubility.

Safety and Handling

Based on the Safety Data Sheet (SDS) for the analog N,N-Dimethyl-3-nitroaniline, the following precautions should be taken when handling this compound[5][6]:

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[5][6] Causes skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[5]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

Conclusion

While quantitative solubility data for this compound is currently lacking in the public domain, a robust scientific approach can be employed to overcome this challenge. By understanding the physicochemical properties of its close analog, N,N-Dimethyl-3-nitroaniline, and applying the fundamental principles of solubility, researchers can make informed predictions about its behavior in various organic solvents. This guide provides the theoretical foundation for these predictions and, most importantly, a detailed, self-validating experimental protocol for the accurate determination of its solubility. By following the methodologies outlined herein, researchers in drug development and chemical synthesis can generate the critical data needed to optimize their processes and accelerate their research.

References

- Fisher Scientific. (2025). Safety Data Sheet: N,N-Dimethyl-3-nitroaniline.

-

ChemBK. (2024). N,N-Dimethyl-3-nitroaniline. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-nitro-N,N-dimethylaniline. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethyl-3-nitroaniline. Retrieved from [Link]

-

Stenutz, R. (n.d.). N,N-dimethyl-3-nitroaniline. Retrieved from [Link]

-

LabSolutions. (n.d.). N,N-Dimethyl-3-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvent. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-DIMETHYL-3-NITROANILINE CAS#: 619-31-8 [m.chemicalbook.com]

- 4. Solvent - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. N,N-Dimethyl-3-nitroaniline | 619-31-8 | TCI AMERICA [tcichemicals.com]

Spectroscopic Characterization of N,N-Diethyl-3-nitroaniline: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N-Diethyl-3-nitroaniline, a valuable intermediate in the synthesis of dyes and pharmaceuticals. As experimental spectra for this specific molecule are not widely available in public databases, this guide leverages a comparative analytical approach. By examining the well-documented spectroscopic features of its close analog, N,N-Dimethyl-3-nitroaniline, we can predict and interpret the expected spectral characteristics of this compound with a high degree of confidence. This methodology, rooted in structure-property relationships, is a cornerstone of practical chemical analysis in research and development.

Molecular Structure and its Spectroscopic Implications

This compound possesses a disubstituted benzene ring with an electron-donating diethylamino group (-N(CH₂CH₃)₂) and an electron-withdrawing nitro group (-NO₂) in a meta orientation. This electronic arrangement governs its spectroscopic behavior, influencing the chemical environment of its protons and carbon atoms, its vibrational modes, and its electronic transitions.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ | ~1.2 | Triplet | ~7 | 6H |

| CH₂ | ~3.4 | Quartet | ~7 | 4H |

| Aromatic H | ~6.8 - 7.8 | Multiplets | - | 4H |

Rationale and Interpretation:

The ¹H NMR spectrum of this compound is expected to show three main sets of signals.

-

Ethyl Group: The ethyl groups will exhibit a characteristic triplet-quartet pattern. The terminal methyl (CH₃) protons, being further from the electron-withdrawing aromatic ring, will appear upfield as a triplet around 1.2 ppm, split by the adjacent methylene protons. The methylene (CH₂) protons, directly attached to the nitrogen, will be deshielded and appear as a quartet around 3.4 ppm, split by the methyl protons.

-

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Due to the meta-substitution pattern, a complex series of multiplets is expected. The electron-donating diethylamino group will shield the ortho and para protons, while the electron-withdrawing nitro group will deshield them. This interplay of effects leads to a distinct pattern for each aromatic proton.

For comparison, the reported ¹H NMR data for N,N-Dimethyl-3-nitroaniline in CDCl₃ shows signals for the methyl protons and the aromatic protons, which supports our predictions for the aromatic region of the diethyl analog.[1]

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~12 |

| CH₂ | ~45 |

| Aromatic C | ~108 - 150 |

| C-N(Et)₂ | ~148 |

| C-NO₂ | ~149 |

Rationale and Interpretation:

The ¹³C NMR spectrum will provide information on the different carbon environments.

-

Aliphatic Carbons: The methyl (CH₃) carbons of the ethyl groups are expected to resonate at a high field, around 12 ppm. The methylene (CH₂) carbons, being attached to nitrogen, will be further downfield, around 45 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear in the range of 108-150 ppm. The carbon atom attached to the diethylamino group (C-N(Et)₂) is expected to be significantly shielded compared to benzene (128.5 ppm), while the carbon bearing the nitro group (C-NO₂) will be deshielded. The other aromatic carbons will have shifts influenced by their position relative to these two substituents.

The ¹³C NMR data for the analogous N,N-Diethyl-o-nitroaniline shows the ethyl carbons at approximately 12.57 ppm and 46.76 ppm, and the aromatic carbons in the range of 120-145 ppm, which is in good agreement with our predictions.[2]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse program.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorptions for this compound:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H stretch | 2980 - 2850 | Medium-Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium |

| N-O asymmetric stretch | 1550 - 1500 | Strong |

| N-O symmetric stretch | 1370 - 1330 | Strong |

| C-N stretch | 1350 - 1250 | Medium-Strong |

Rationale and Interpretation:

The IR spectrum of this compound will be dominated by several key absorptions.

-

Nitro Group: The most characteristic peaks will be the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-H Stretches: The aromatic C-H stretches will appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl groups will be stronger and appear just below 3000 cm⁻¹.

-

Aromatic Ring: The C=C stretching vibrations of the benzene ring will give rise to a series of medium-intensity bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: The stretching vibration of the C-N bond of the diethylamino group will be visible in the 1350-1250 cm⁻¹ range.

The IR spectrum of N,N-Dimethyl-3-nitroaniline shows strong absorptions for the nitro group, providing a solid basis for these predictions.[3]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Absorption for this compound:

| Transition | Predicted λₘₐₓ (nm) | Solvent |

| π → π* | ~250 - 280 | Ethanol/Methanol |

| Intramolecular Charge Transfer (ICT) | ~380 - 420 | Ethanol/Methanol |

Rationale and Interpretation:

The UV-Vis spectrum of this compound is expected to show two main absorption bands.

-

π → π Transition:* A higher energy absorption, corresponding to a π → π* transition within the aromatic system, is expected in the shorter wavelength UV region.

-

Intramolecular Charge Transfer (ICT): The presence of a strong electron-donating group (-N(Et)₂) and a strong electron-withdrawing group (-NO₂) on the benzene ring allows for a significant intramolecular charge transfer transition. This results in a strong absorption band at a longer wavelength, likely in the near-UV or visible region, which is responsible for the compound's color.

A study on N,N-diethyl-4-nitroaniline in a deep eutectic solvent shows a prominent absorption band, which is consistent with an ICT transition.[4] The position of this band is sensitive to solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading in the linear range of the instrument (typically 0.1 - 1.0).

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-600 nm, using the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each electronic transition.

Workflow for Spectroscopic Analysis

Figure 2: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed predictive and comparative analysis of the NMR, IR, and UV-Vis spectroscopic data for this compound. By leveraging data from structurally similar molecules, we have established a robust framework for the interpretation of its key spectral features. The provided experimental protocols offer a standardized approach for researchers to obtain and validate this data. This guide serves as a valuable resource for scientists and professionals in drug development and chemical research, enabling the confident identification and characterization of this important chemical compound.

References

-

PubChem. N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM).... Available at: [Link]

Sources

commercial availability of N,N-Diethyl-3-nitroaniline

An In-Depth Technical Guide to the Commercial Availability of N,N-Diethyl-3-nitroaniline

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound (CAS No. 2216-16-2). Eschewing a rigid template, this document is structured to deliver field-proven insights into the procurement, synthesis, quality control, and safe handling of this important chemical intermediate. The narrative emphasizes the causality behind experimental choices, offering self-validating protocols and grounding key claims in authoritative sources to ensure scientific integrity. We will explore its physicochemical properties, commercial landscape, logical synthesis routes, and robust analytical methodologies for purity and identity verification.

Chemical Identity and Core Properties

This compound, a substituted nitroaniline derivative, is a key building block in organic synthesis. Its molecular structure, featuring a nitro group meta to a diethylamino group on a benzene ring, imparts specific reactivity characteristics crucial for its role as an intermediate. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while the diethylamino group acts as an activating, ortho-, para-director, although its directing influence is often sterically and electronically modulated by the nitro group's presence.

Key identifiers and physicochemical properties are summarized below. It is important to note that some physical properties are based on computational estimates and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 2216-16-2 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][3] |

| Molecular Weight | 194.23 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Synonyms | 3-Nitro-N,N-diethylaniline, m-Nitrodiethylaniline | [3][5] |

| Appearance | Yellow to orange crystalline solid (typical) | |

| Melting Point | 77.5°C (estimate) | [3] |

| Boiling Point | 289.05°C (estimate) | [3] |

| Density | 1.127 g/cm³ (estimate) | [3] |

| pKa | 4.22 ± 0.30 (Predicted) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, dichloromethane. | [6] |

Commercial Availability and Procurement

This compound is not a large-scale commodity chemical but is readily available from various specialty chemical suppliers catering to the research and development sector. It is typically sold in quantities ranging from milligrams to kilograms with purities often cited between 95% and 99%.

Expertise-Driven Procurement Strategy: When sourcing this compound, it is crucial to look beyond price and availability. For drug development or regulated applications, requesting a Certificate of Analysis (CoA) is non-negotiable. The CoA should detail the specific analytical method used for purity assessment (e.g., HPLC, GC) and provide data on residual solvents or key impurities. For early-stage research, a supplier's reputation and the availability of supporting technical documents, like an SDS, are paramount.

The following table lists representative suppliers. This is not an exhaustive list but provides a starting point for sourcing.

| Supplier | Purity Offered | Noteworthy Information |

| Apollo Scientific | 95% | Listed as a research chemical.[2] |

| Xiamen Hisunny Chemical | 99% | Offers industrial grade and various packaging sizes (e.g., 25kg/drum).[5] |

| ChemicalBook Marketplace | Varies (e.g., 98% HPLC) | Aggregates multiple suppliers, often from Asia.[3] |

| Matrix Scientific | Not specified | Lists the product for sale in research quantities (5g, 25g).[3] |

Synthesis and Manufacturing Landscape

Understanding the synthesis of this compound is critical for anticipating potential impurities that could impact downstream applications. Two primary, logical routes are employed, analogous to the well-documented synthesis of its dimethyl counterpart.[7][8]

Route 1: N-Alkylation of 3-Nitroaniline (Preferred Route)

This is the more controlled and regioselective method. It involves the direct diethylation of 3-nitroaniline using an ethylating agent such as ethyl iodide, diethyl sulfate, or ethyl bromide in the presence of a suitable base.

-

Causality: Starting with 3-nitroaniline ensures the nitro group is in the correct position from the outset, avoiding the formation of ortho- and para-isomers that would occur in the alternative nitration route. The nitro group's electron-withdrawing effect reduces the nucleophilicity of the aniline nitrogen, often requiring slightly more forcing conditions (e.g., heating, stronger base) than the alkylation of aniline itself. This reduced reactivity, however, helps prevent over-alkylation or side reactions on the aromatic ring.[7]

Route 2: Nitration of N,N-Diethylaniline

This route involves the direct nitration of N,N-diethylaniline using a nitrating mixture (e.g., HNO₃/H₂SO₄).

-

Causality: The diethylamino group is a strong ortho-, para-director. Therefore, direct nitration yields a mixture of products, primarily the para- and ortho-isomers, with the desired meta-isomer as a minor component. Separating these isomers is challenging and costly, making this route less efficient and commercially unfavorable for producing the pure meta-isomer.

Quality Assurance and Analytical Methodologies

A robust analytical protocol is a self-validating system. For this compound, a combination of chromatography for purity assessment and spectroscopy for identity confirmation is best practice.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to separate the main component from potential impurities, such as the starting material (3-nitroaniline) or isomeric byproducts.

-

Step 1: System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Filter and degas thoroughly. The organic/aqueous ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. For higher sensitivity, determine the λ_max_ of the compound in the mobile phase using a UV-Vis spectrophotometer.

-

Column Temperature: 30°C.

-

-

Step 2: Standard and Sample Preparation:

-

Standard Solution: Accurately weigh ~10 mg of a reference standard of this compound and dissolve in the mobile phase in a 100 mL volumetric flask to create a 100 µg/mL solution.

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

-

-

Step 3: Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 10 µL of the standard solution and then the sample solution.

-

Record the chromatograms for at least twice the retention time of the main peak to ensure all late-eluting impurities are observed.

-

-

Step 4: Data Interpretation:

-

Purity Calculation: Calculate the purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Trustworthiness Check: The peak for this compound should be sharp and symmetrical. The retention time in the sample injection must match that of the reference standard. Any significant peaks other than the main peak should be investigated as potential impurities.

-

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Water (60:40) | A common, effective mobile phase for reverse-phase chromatography.[9] |

| Detector | UV at 254 nm | Good sensitivity for the nitroaromatic chromophore. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing speed and resolution. |

Protocol 2: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides definitive structural confirmation.

-

Step 1: Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

-

Step 2: GC Method:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Carrier Gas: Helium.

-

Injection: 1 µL, split injection (e.g., 50:1 split).

-

Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min. This is a general-purpose program that should be optimized.

-

-

Step 3: MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Step 4: Data Interpretation: The resulting mass spectrum should be compared to a library spectrum or analyzed for characteristic fragments. Expect to see the molecular ion peak (M+) at m/z 194 and logical fragmentation patterns (e.g., loss of ethyl groups).

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.

-

GHS Hazards: Based on available data for similar compounds and suppliers, it should be treated as harmful.[3]

-

Handling Protocol:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses with side shields, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

-

Applications in Research and Development

While specific high-impact applications for this compound are not as broadly published as for its dimethyl analog, its chemical structure makes it a valuable intermediate in several areas:

-

Dye Synthesis: Like other nitroanilines, it can be reduced to the corresponding diamine, which is a precursor for azo dyes and other colorants.[7]

-

Organic Synthesis: The nitro group can be readily reduced to an amine, and the diethylamino group can direct or modulate further reactions, making it a versatile scaffold for building more complex molecules.

-

Materials Science: Substituted anilines are sometimes used in the development of polymers, nonlinear optical materials, and other specialty materials.

References

-

ChemBK. N,N-Dimethyl-3-nitroaniline. Available from: [Link]

-

Mol-Instincts. N,N-dimethyl-3-nitroaniline | 619-31-8. Available from: [Link]

-

PubChem. N,N-Dimethyl-3-nitroaniline. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

-

Watson International. This compound CAS 2216-16-2. Available from: [Link]

-

Stenutz. N,N-dimethyl-3-nitroaniline. Available from: [Link]

-

Organic Syntheses. m-NITRODIMETHYLANILINE. Available from: [Link]

-

PrepChem.com. Preparation of 3-nitroaniline. Available from: [Link]

-

RSC Publishing. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Available from: [Link]

-

U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Nitros Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 3. 3-DIETHYLAMINO-1-NITROBENZENE | 2216-16-2 [chemicalbook.com]

- 4. watson-int.com [watson-int.com]

- 5. 3-Nitro-N,N-diethylaniline, CasNo.2216-16-2 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]

- 6. N,N-DIMETHYL-3-NITROANILINE | 619-31-8 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N,N-Diethyl-3-nitroaniline from 3-Nitroaniline

Abstract

The synthesis of dialkylated anilines is a cornerstone of organic chemistry, providing essential intermediates for pharmaceuticals, dyes, and materials science. This guide offers a comprehensive, in-depth exploration of the synthesis of N,N-Diethyl-3-nitroaniline from 3-nitroaniline. We will dissect the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, detail characterization methodologies, and address critical safety and troubleshooting considerations. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for this specific N-alkylation.

Introduction and Strategic Overview

This compound is a substituted aromatic amine whose structural motifs are relevant in the synthesis of more complex molecules. The direct diethylation of 3-nitroaniline presents a classic example of nucleophilic substitution, a fundamental transformation in organic synthesis. The primary challenge in such a synthesis is controlling the degree of alkylation to prevent the formation of quaternary ammonium salts and to ensure a high yield of the desired tertiary amine.

This guide focuses on a direct N-alkylation strategy using an ethyl halide. This method is widely employed due to its reliability and straightforward execution. The reaction proceeds by the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the ethylating agent.[1][2] A base is incorporated to neutralize the hydrohalic acid byproduct, driving the equilibrium towards the product.[2] The presence of the nitro group on the aniline ring significantly influences the nucleophilicity of the amine, a key factor we will consider in the protocol design.

Reaction Mechanism and Causality

The synthesis of this compound from 3-nitroaniline is achieved through a bimolecular nucleophilic substitution (SN2) reaction. The process occurs in two successive alkylation steps.

Step 1: Monoalkylation The lone pair of electrons on the nitrogen atom of 3-nitroaniline acts as a nucleophile, attacking the electrophilic δ+ carbon atom of an ethyl halide (e.g., iodoethane or bromoethane). This concerted step results in the formation of an N-ethyl-3-nitroanilinium halide salt and the displacement of the halide ion. A base, such as potassium carbonate, then deprotonates the anilinium salt to yield the neutral secondary amine, N-Ethyl-3-nitroaniline.

Step 2: Dialkylation The resulting secondary amine, N-Ethyl-3-nitroaniline, is also nucleophilic and reacts with a second equivalent of the ethyl halide in a similar SN2 fashion. This leads to the formation of the N,N-diethyl-3-nitroanilinium halide salt. Subsequent deprotonation by the base yields the final tertiary amine product, this compound.

The choice of an alkyl halide with a good leaving group (I > Br > Cl) is critical for an efficient reaction rate. A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is selected to solubilize the reactants and stabilize the transition state of the SN2 mechanism without solvating the nucleophile excessively.

Caption: SN2 mechanism for the diethylation of 3-nitroaniline.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and has been optimized for yield and purity.

Reagents and Equipment

| Reagent / Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 3-Nitroaniline | 138.12 | 13.81 g | 0.10 | 99% | Sigma-Aldrich |

| Iodoethane | 155.97 | 34.31 g (17.6 mL) | 0.22 | 99% | Acros Organics |

| Potassium Carbonate (K₂CO₃) | 138.21 | 30.40 g | 0.22 | Anhydrous | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - | Anhydrous | Thermo Scientific |

| Diethyl Ether | 74.12 | 500 mL | - | Anhydrous | VWR |

| Saturated NaCl Solution | - | 200 mL | - | - | Lab Prepared |

| Anhydrous MgSO₄ | 120.37 | 20 g | - | - | Lab Grade |

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Dropping funnel

-

Nitrogen/Argon inlet

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (Nitrogen or Argon).

-

Charging the Flask: To the flask, add 3-nitroaniline (13.81 g, 0.10 mol), anhydrous potassium carbonate (30.40 g, 0.22 mol), and 150 mL of anhydrous DMF.

-

Heating: Begin stirring the mixture and heat it to 70°C using the heating mantle.

-

Addition of Ethylating Agent: Once the temperature has stabilized, add iodoethane (17.6 mL, 0.22 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, maintain the reaction mixture at 70°C with vigorous stirring for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of cold water in a 1 L beaker.

-

Transfer the aqueous mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash with saturated NaCl solution (2 x 100 mL) to remove residual DMF.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product, an orange-red oil or solid, should be purified by column chromatography on silica gel (eluent: 10:1 Hexane/Ethyl Acetate) to afford the pure this compound.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | Orange to orange-red crystalline powder or crystals.[3] |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molar Mass | 194.23 g/mol |

| Melting Point | Not widely reported, but the dimethyl analog melts at 57-61°C.[3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3 (m, 2H, Ar-H), ~6.9 (m, 2H, Ar-H), 3.4 (q, 4H, -CH₂-), 1.2 (t, 6H, -CH₃). Note: Predicted values based on similar structures. Actual spectra should be acquired. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~149, ~148, ~129, ~115, ~110, ~105 (Ar-C), ~45 (-CH₂-), ~12 (-CH₃). Note: Predicted values based on the dimethyl analog.[4] |

| IR (KBr, cm⁻¹) | ~2970 (C-H), ~1520 (N-O, asym), ~1340 (N-O, sym), ~1250 (C-N). Note: Predicted values based on the dimethyl analog.[5][6] |

Safety, Handling, and Waste Disposal

Personnel Safety:

-

3-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[7][8] It can cause headache, dizziness, and cyanosis (blue lips and skin).[9] Always handle in a well-ventilated fume hood.[7][10]

-

Iodoethane: Harmful if swallowed and is a suspected carcinogen. Handle with extreme care.

-

DMF: A skin and eye irritant. It is also a known reproductive toxin.

Protective Equipment:

-

Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (check for chemical resistance), and safety goggles with side shields at all times.[10][11]

Waste Disposal:

-

All organic waste, including solvents and reaction residues, must be collected in a designated halogenated organic waste container.

-

Aqueous waste should be neutralized before disposal according to institutional guidelines.

-

Contaminated materials should be disposed of as hazardous waste.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive reagents (wet DMF, old 3-nitroaniline).2. Insufficient base.3. Reaction temperature too low. | 1. Use freshly dried, anhydrous solvents and reagents.2. Ensure at least 2.2 equivalents of anhydrous base are used.3. Confirm reaction temperature is maintained at 70°C. |

| Incomplete Reaction (TLC shows starting material) | 1. Insufficient reaction time.2. Poor quality ethylating agent. | 1. Extend the reaction time, monitoring by TLC every few hours.2. Use a fresh bottle of iodoethane. |

| Formation of Side Products (e.g., quaternary salt) | 1. Reaction temperature too high.2. Excessive amount of alkylating agent. | 1. Maintain strict temperature control.2. Use a stoichiometric amount (2.1-2.2 equivalents) of the ethylating agent. |

| Difficult Purification | 1. Residual DMF in the crude product.2. Co-elution of impurities. | 1. Ensure thorough washing with brine during the work-up.2. Adjust the eluent polarity for column chromatography (e.g., gradient elution). |

References

- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.

- Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite.

- N-Alkylation of Aniline by Copper-Chromite C

- A plausible mechanism for the N-alkylation of aniline and alcohol.

- Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex.

- N,N-DIMETHYL-3-NITROANILINE(619-31-8) 1H NMR spectrum. ChemicalBook.

- N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269. PubChem - NIH.

- Safety D

- N,N-DIMETHYL-3-NITROANILINE synthesis. ChemicalBook.

- N,N-dimethyl-3-nitroaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- m-NITRODIMETHYLANILINE. Organic Syntheses Procedure.

- N,N-Dimethyl-3-nitroaniline, 98% 25 g. Thermo Scientific Chemicals.

- Benzenamine, N,N-dimethyl-3-nitro-. NIST WebBook.

- SAFETY DATA SHEET - 3-Nitroaniline. Sigma-Aldrich.

- Safety D

- ICSC 0307 - 3-NITROANILINE.

- Chemical Safety Data Sheet MSDS / SDS - 3-NITROANILINE HYDROCHLORIDE. ChemicalBook.

- Experimental protocol for N-alkylation using ethyl iodide and 2-pentanamine. Benchchem.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 116470250 [thermofisher.com]

- 4. spectrabase.com [spectrabase.com]

- 5. N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenamine, N,N-dimethyl-3-nitro- [webbook.nist.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. ICSC 0307 - 3-NITROANILINE [chemicalsafety.ilo.org]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of N,N-Diethyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the electrophilic substitution reactions of N,N-Diethyl-3-nitroaniline. It is designed to offer researchers, scientists, and drug development professionals a deep understanding of the reactivity of this molecule, underpinned by mechanistic insights and practical experimental guidance.

Introduction

This compound is a disubstituted aromatic compound featuring two functional groups with opposing electronic effects: the strongly activating, ortho-, para-directing N,N-diethylamino group and the strongly deactivating, meta-directing nitro group. This electronic dichotomy makes it a fascinating and synthetically valuable substrate for studying the principles of electrophilic aromatic substitution. Understanding the regiochemical outcomes of such reactions is crucial for the rational design and synthesis of novel chemical entities in medicinal chemistry and materials science. This guide will explore the synthesis of the parent compound and delve into its reactivity towards various electrophiles, providing both theoretical rationale and practical protocols.

Synthesis of this compound

The starting material, this compound, can be synthesized through the N-alkylation of 3-nitroaniline. A common method involves the reaction of 3-nitroaniline with an excess of an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base to neutralize the hydrogen halide or sulfuric acid byproduct.

Illustrative Synthetic Workflow

Caption: Synthetic route to this compound.

Electronic Effects and Regioselectivity in Electrophilic Aromatic Substitution

The outcome of electrophilic substitution on the this compound ring is governed by the interplay of the directing effects of the two substituents.

-

The N,N-Diethylamino Group (-NEt₂): This is a powerful activating group and an ortho-, para-director. The nitrogen's lone pair of electrons can be delocalized into the aromatic ring through the +M (mesomeric) effect, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by electrophiles.[1] The inductive effect (-I) of the nitrogen is outweighed by its strong resonance effect.

-

The Nitro Group (-NO₂): This is a strong deactivating group and a meta-director. Both its powerful -I (inductive) and -M (mesomeric) effects withdraw electron density from the aromatic ring, making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site of attack.

Competing Directing Effects: In this compound, the N,N-diethylamino group directs incoming electrophiles to positions 2, 4, and 6, while the nitro group directs to positions 2, 4, and 6 (relative to itself, which are positions 5 and 1 on the ring). The powerful activating nature of the amino group generally dominates over the deactivating nitro group. Therefore, substitution is expected to occur at the positions activated by the diethylamino group.

Sources

chemical reactivity of the nitro group in N,N-Diethyl-3-nitroaniline

An In-Depth Technical Guide to the Chemical Reactivity of the Nitro Group in N,N-Diethyl-3-nitroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract